Thiamine Benzoate-d5 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiamine benzoate-d5 (hydrochloride) is a deuterated form of thiamine benzoate hydrochloride. Thiamine, also known as vitamin B1, is an essential nutrient that plays a crucial role in energy metabolism and the proper functioning of the nervous system. The deuterated form, Thiamine benzoate-d5 (hydrochloride), is often used in scientific research to study the pharmacokinetics and metabolic pathways of thiamine due to its stability and traceability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiamine benzoate-d5 (hydrochloride) typically involves the deuteration of thiamine benzoate. This process can be achieved through various methods, including the use of deuterated reagents or solvents. The reaction conditions often require a controlled environment to ensure the incorporation of deuterium atoms into the thiamine molecule. Common reagents used in the synthesis include deuterated benzoic acid and deuterated hydrochloric acid.

Industrial Production Methods

Industrial production of Thiamine benzoate-d5 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) to purify the final product and ensure its quality. The production methods are designed to be cost-effective and scalable to meet the demands of scientific research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Thiamine benzoate-d5 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: Thiamine can be oxidized to form thiochrome, a fluorescent compound.

Reduction: Thiamine can be reduced to form dihydrothiamine.

Substitution: Thiamine can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium ferricyanide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

Oxidation: Thiochrome

Reduction: Dihydrothiamine

Substitution: Various substituted thiamine derivatives

Scientific Research Applications

Thiamine benzoate-d5 (hydrochloride) has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studies of thiamine metabolism and degradation pathways.

Biology: Employed in research on thiamine’s role in cellular processes and its transport mechanisms.

Medicine: Investigated for its potential therapeutic effects in treating thiamine deficiency-related conditions such as beriberi and Wernicke-Korsakoff syndrome.

Industry: Utilized in the development of fortified food products and dietary supplements to ensure adequate thiamine intake.

Mechanism of Action

Thiamine benzoate-d5 (hydrochloride) exerts its effects through its conversion to thiamine diphosphate (ThDP), an active coenzyme form. ThDP is essential for the catalytic activity of several enzymes involved in carbohydrate metabolism, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. These enzymes play a critical role in the Krebs cycle, facilitating the production of ATP, the primary energy currency of the cell. Additionally, thiamine has non-coenzyme roles, such as modulating neurotransmitter release and protecting against oxidative stress.

Comparison with Similar Compounds

Similar Compounds

- Thiamine hydrochloride

- Thiamine mononitrate

- Benfotiamine

- O,S-dibenzoylthiamine

Uniqueness

Thiamine benzoate-d5 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies. Unlike other thiamine derivatives, the deuterated form allows for precise tracking of thiamine’s metabolic fate using techniques such as mass spectrometry. This makes it an invaluable tool in pharmacokinetic and pharmacodynamic research.

Biological Activity

Thiamine Benzoate-d5 Hydrochloride is a derivative of thiamine (vitamin B1) that has garnered attention for its potential biological activities. This compound plays a critical role in various metabolic processes, particularly in carbohydrate metabolism and nerve function. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and implications for health.

Chemical Structure and Properties

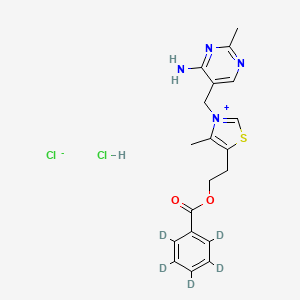

This compound is a labeled form of thiamine, where the benzoate moiety enhances its solubility and stability. The addition of deuterium (d5) allows for tracing studies in metabolic pathways. The structure can be represented as follows:

1. Cofactor Role in Enzymatic Reactions

Thiamine and its derivatives, including Thiamine Benzoate-d5, serve as essential cofactors for various enzymes involved in metabolic pathways:

- Carbohydrate Metabolism : Thiamine diphosphate (the active form) is crucial for the functioning of enzymes such as pyruvate dehydrogenase and transketolase, which are involved in glycolysis and the pentose phosphate pathway, respectively .

- Amino Acid Metabolism : It participates in the decarboxylation of alpha-keto acids, facilitating amino acid synthesis and degradation .

2. Non-Coenzyme Functions

Beyond its role as a coenzyme, thiamine has non-coenzymatic functions that impact cellular processes:

- Signal Transduction : Thiamine triphosphate may act as a signaling molecule affecting nerve impulse transmission by modulating ion channels .

- Stress Response : Recent studies suggest that thiamine derivatives are involved in bacterial adaptation to stress conditions, indicating a broader role in cellular signaling .

Clinical Studies

Several studies have investigated the efficacy of thiamine derivatives in various clinical settings:

- A double-blind placebo-controlled trial demonstrated that thiamine hydrochloride significantly improved symptoms in patients with seasonal ataxia syndrome, underscoring the importance of thiamine in neurological health .

- Research indicates that thiamine supplementation can alleviate symptoms associated with deficiency-related disorders such as Wernicke-Korsakoff syndrome and diabetic neuropathy.

Table of Biological Activities

Properties

Molecular Formula |

C19H22Cl2N4O2S |

|---|---|

Molecular Weight |

446.4 g/mol |

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 2,3,4,5,6-pentadeuteriobenzoate;chloride;hydrochloride |

InChI |

InChI=1S/C19H21N4O2S.2ClH/c1-13-17(8-9-25-19(24)15-6-4-3-5-7-15)26-12-23(13)11-16-10-21-14(2)22-18(16)20;;/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22);2*1H/q+1;;/p-1/i3D,4D,5D,6D,7D;; |

InChI Key |

VVIAAKNVDRRCLK-HNXNXGHXSA-M |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OCCC2=C([N+](=CS2)CC3=CN=C(N=C3N)C)C)[2H])[2H].Cl.[Cl-] |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C3=CC=CC=C3.Cl.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.